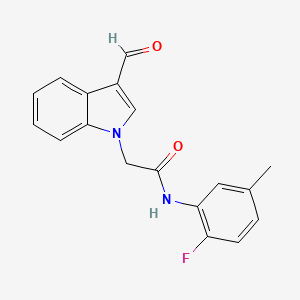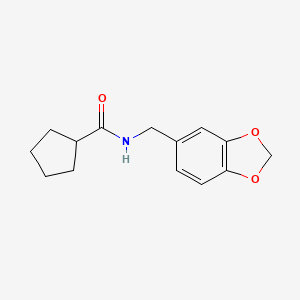![molecular formula C12H14N4O3 B5833500 [5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid, commonly known as TEA, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. TEA is a bioactive molecule that exhibits anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The exact mechanism of action of TEA is not fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal activity. TEA has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
TEA has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response. Additionally, TEA has been shown to increase the levels of the antioxidant enzymes, superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of TEA is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, TEA has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies. However, one limitation of TEA is its poor solubility in water, which may limit its use in certain experimental settings.
未来方向
TEA has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future research could focus on investigating the pharmacokinetics and pharmacodynamics of TEA, as well as its efficacy in human clinical trials. Additionally, the development of novel formulations or analogs of TEA with improved solubility and bioavailability may enhance its potential therapeutic applications.
Conclusion:
In conclusion, [5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid, or TEA, is a bioactive molecule with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for further research. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, TEA represents a promising avenue for the development of novel therapies for a range of neurological and inflammatory conditions.
合成方法
TEA can be synthesized via a multistep process involving the reaction of 4-ethoxybenzyl bromide with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine and oxidation with iodine. The final product is obtained by reacting the intermediate with acetic acid. The purity and yield of the product can be improved by recrystallization.
科学研究应用
TEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic pain. TEA has also been investigated for its anticonvulsant properties, with promising results in animal models of epilepsy. Additionally, TEA has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[5-[(4-ethoxyphenyl)methyl]tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-19-10-5-3-9(4-6-10)7-11-13-14-15-16(11)8-12(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHRGXIXUNHVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
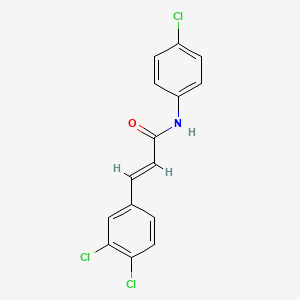
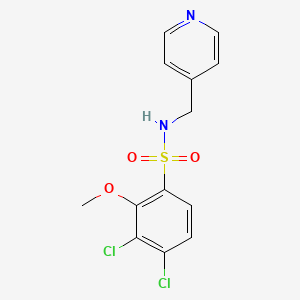
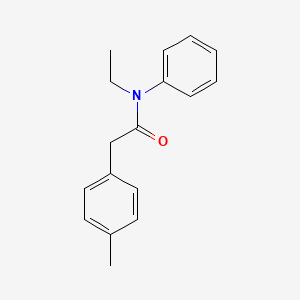
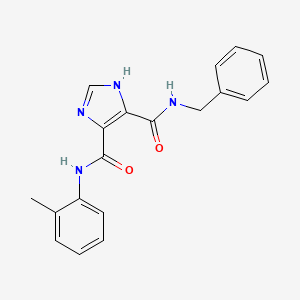

![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
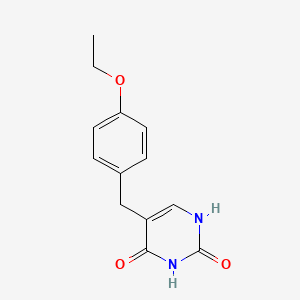
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
